4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one

Description

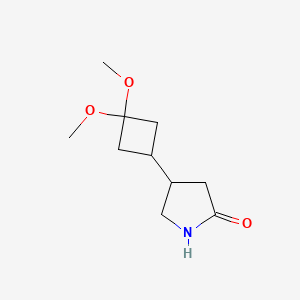

4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one is a synthetic compound that belongs to the class of pyrrolidin-2-ones. . This compound is characterized by a pyrrolidin-2-one core with a 3,3-dimethoxycyclobutyl substituent, making it a unique and interesting molecule for various scientific research applications.

Properties

IUPAC Name |

4-(3,3-dimethoxycyclobutyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-13-10(14-2)4-8(5-10)7-3-9(12)11-6-7/h7-8H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLLMZZHDZGOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)C2CC(=O)NC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed to synthesize this compound . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential biological activities and therapeutic properties . The compound’s unique structure makes it a valuable tool for investigating various biochemical pathways and molecular targets. Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidin-2-one core allows it to bind to various enzymes and receptors, modulating their activity . The 3,3-dimethoxycyclobutyl substituent further enhances its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique 3,3-dimethoxycyclobutyl substituent of this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties .

Biological Activity

4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to synthesize existing research findings related to the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a cyclobutyl moiety that has two methoxy groups. Its molecular formula is C₁₁H₁₅N₁O₂, and it possesses a molecular weight of approximately 195.25 g/mol. The IUPAC name reflects its complex structure, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₁O₂ |

| Molecular Weight | 195.25 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that compounds with pyrrolidine scaffolds often exhibit diverse pharmacological effects due to their ability to modulate receptor activity and enzyme function.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways involved in various physiological processes.

- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes related to metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. A notable study demonstrated that derivatives of pyrrolidine compounds exhibit significant cytotoxicity against various cancer cell lines.

- Case Study : An investigation into the effects of this compound on human breast cancer cells revealed a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains, highlighting its potential use in treating infections.

- Research Findings : In vitro assays showed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds. Below is a table summarizing the biological activities of selected pyrrolidine derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Moderate | Receptor modulation and enzyme inhibition |

| Pyrrolidine derivative A | High | Low | Enzyme inhibition |

| Pyrrolidine derivative B | Moderate | High | Receptor antagonism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.